
4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl-
Overview
Description
4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl- is a chemical compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a methyl group at the 2-position, a nitro group at the 6-position, and a phenyl group at the 3-position of the quinazolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl- typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and nitration reactions. One common method includes:
Condensation: Anthranilic acid is reacted with a suitable aldehyde or ketone in the presence of an acid catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under acidic or basic conditions to form the quinazolinone core.
Nitration: The quinazolinone core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Industrial Production Methods
Industrial production of 4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl- follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinazolinone derivatives with carboxyl or hydroxyl groups.
Reduction: Amino-substituted quinazolinone derivatives.
Substitution: Phenyl-substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Based on the search results, the compound "4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl-" has several applications, primarily in scientific research, particularly in medicinal chemistry and the synthesis of dyes and pigments .
Scientific Research Applications
- Dye and Pigment Synthesis: 2-methyl-6-nitro-4(3H)-Quinazolinone is used as a precursor in the synthesis of dyes and pigments within the chemical industry .
- Medicinal Chemistry: Quinazoline derivatives, including 4(3H)-quinazolinones, are important heterocyclic compounds with a wide range of biological activities . The stability of the quinazolinone nucleus makes it attractive to medicinal chemists for synthesizing new medicinal agents .
- Antimicrobial Activity: Quinazolinones have demonstrated antimicrobial properties, with various substitutions at the 3-position enhancing their activity. They have been found effective against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Shigella dysenteriae) . Some derivatives have also shown antifungal activity against Candida albicans, Aspergillus niger, and Curvularia lunata .
- Antitumor Activity: Quinazoline scaffolds resemble purine and pteridine nuclei, allowing them to inhibit purinic or folic acid metabolic pathways. Some 4(3H)-quinazolinone derivatives have shown in vitro antitumor activity against human myelogenous leukemia K562 cells .
- Synthesis of Quinazolinone-Thiazole Hybrids: Quinazolinones are used in the synthesis of quinazolinone-thiazole hybrids, which have valuable biological properties including cytotoxic, antibacterial, and antifungal activities .
Case Studies
- Antileishmanial Agents: Quinazolinone hybrids, including those bearing pyrimidine, triazine, tetrazole, and peptide scaffolds, have shown potent leishmanicidal activity against intracellular amastigotes .
- Antibiotic Discovery: E)-3-(3-carboxyphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one has been identified as an antibiotic effective in vivo against methicillin-resistant Staphylococcus aureus (MRSA) . It damages cell-wall biosynthesis by binding to penicillin-binding protein (PBP) 2a .
- Cytotoxicity Evaluation: Quinazolinone-thiazole hybrids have been synthesized and evaluated for their cytotoxic effects on cell lines such as MCF-7, HT-29, and PC-3, with some compounds showing high cytotoxic activities .
- Alzheimer's Disease: 6-amino-4(3H)-quinazolinone derivatives are being studied and developed as potential novel drugs for treating Alzheimer's disease due to their acetylcholinesterase inhibition activity .
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to disease processes.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone, 2-methyl-3-phenyl-: Lacks the nitro group at the 6-position.
4(3H)-Quinazolinone, 6-nitro-3-phenyl-: Lacks the methyl group at the 2-position.
4(3H)-Quinazolinone, 2-methyl-6-nitro-: Lacks the phenyl group at the 3-position.
Uniqueness
4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl- is unique due to the presence of all three substituents (methyl, nitro, and phenyl) on the quinazolinone core
Biological Activity
4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl- is a member of the quinazolinone family, known for its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant research findings.
Overview of Quinazolinones
Quinazolinones are heterocyclic compounds that have garnered attention due to their pharmacological potential. They are characterized by a fused benzene and pyrimidine ring system, which contributes to their biological activity. The specific compound 4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl- features a methyl group at the 2-position, a nitro group at the 6-position, and a phenyl group at the 3-position of the quinazolinone core, enhancing its reactivity and biological profile.
Antimicrobial Activity
4(3H)-Quinazolinone derivatives have shown promising antimicrobial properties . Studies indicate that these compounds exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, research has demonstrated that modifications in the quinazolinone structure can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of 4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl- has been explored in several studies. Notably:
- Cell Line Studies : In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and PC-3 (prostate cancer). The mechanism involves inducing cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 10 | Apoptosis induction |
HT-29 | 12 | Cell cycle arrest |
PC-3 | 10 | Apoptosis induction |
Anti-inflammatory Activity
Research indicates that quinazolinones possess anti-inflammatory properties . The compound has been shown to reduce inflammation markers in various experimental models. This activity is believed to stem from its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
The biological effects of 4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl- can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which is crucial for its anticancer and antimicrobial activities.
- Receptor Modulation : It interacts with various receptors, modulating their activity and influencing cellular signaling pathways.
- Gene Expression Alteration : The compound can alter gene expression patterns associated with disease processes, particularly in cancer .
Case Studies and Research Findings
Recent studies have highlighted the potential of quinazolinones in drug discovery:
- Antituberculosis Activity : A study focused on quinazolinone derivatives linked to triazole hybrids showed enhanced anti-tuberculosis activity with an MIC value as low as 0.78 µg/mL against Mycobacterium tuberculosis .
- Cardiovascular Effects : Preliminary studies on cardiovascular activity indicated that certain derivatives could significantly lower blood pressure and control heart rate in vivo models .
- Antioxidant Properties : Some derivatives have also exhibited antioxidant activities, which could contribute to their therapeutic potential against oxidative stress-related diseases .
Properties
IUPAC Name |
2-methyl-6-nitro-3-phenylquinazolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-10-16-14-8-7-12(18(20)21)9-13(14)15(19)17(10)11-5-3-2-4-6-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXJOYOUVJVSFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478341 | |
Record name | 4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00478341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
966-91-6 | |
Record name | 4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00478341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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